ethyl (2-benzyl-2H-tetrazol-5-yl)acetate
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Overview
Description
Ethyl (2-benzyl-2H-tetrazol-5-yl)acetate is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties .
Preparation Methods
The synthesis of ethyl (2-benzyl-2H-tetrazol-5-yl)acetate typically involves the reaction of benzyl cyanide with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), followed by esterification with ethyl chloroacetate . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl (2-benzyl-2H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the tetrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl (2-benzyl-2H-tetrazol-5-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biochemistry: The compound is utilized in the synthesis of DNA-binding agents and enzyme inhibitors.
Material Science: Tetrazole derivatives, including this compound, are used in the development of high-energy materials and explosives.
Agriculture: The compound is explored for its potential use as a plant growth regulator and pesticide.
Mechanism of Action
The mechanism of action of ethyl (2-benzyl-2H-tetrazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Ethyl (2-benzyl-2H-tetrazol-5-yl)acetate can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Similar in structure but with a phenyl group instead of a benzyl group.
1H-Tetrazole-5-acetic acid: Contains an acetic acid group and is used in the preparation of metal complexes.
Losartan: A tetrazole-containing drug used to treat hypertension.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
88669-77-6 |
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Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
ethyl 2-(2-benzyltetrazol-5-yl)acetate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)8-11-13-15-16(14-11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
RRSAGMQBWHDMKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN(N=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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